N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-acetamidothiazol-4-yl)acetamide
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Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves detailing the reactions the compound undergoes, including reactants, products, and reaction conditions. The compound’s reactivity and stability would also be discussed.Physical And Chemical Properties Analysis
This involves detailing properties such as the compound’s melting point, boiling point, solubility, density, and spectral properties.Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the synthesis and potential antimicrobial efficacy of compounds related to N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-acetamidothiazol-4-yl)acetamide. For example, studies have shown the antibacterial and antifungal activities of benzimidazole-based derivatives, highlighting their potential as promising antimicrobial agents. Compounds have been tested against a range of gram-positive, gram-negative bacteria, and fungal strains, displaying promising Minimum Inhibition Concentrations (MICs) (Rezki, 2016), (Turan-Zitouni et al., 2007).
Anticancer Activities
Several derivatives have been synthesized with a focus on evaluating their anticancer potential. Research indicates that specific benzimidazole-thiazole derivatives exhibit promising anticancer activity against various cancer cell lines, including HepG2 and PC12, suggesting a potential pathway for developing new anticancer therapies (Nofal et al., 2014).
Electrocatalysis and Sensor Applications
An imidazole derivative has been utilized in constructing modified electrodes, serving as a bifunctional electrocatalyst for the oxidation of biologically relevant molecules. This application demonstrates the compound's potential in electrochemical sensors, which could be valuable for detecting and quantifying substances like ascorbic acid and adrenaline in pharmaceutical samples (Nasirizadeh et al., 2013).
Anthelmintic Activity
Research into the anthelmintic activity of benzimidazole derivatives has shown effectiveness against Pheretima posthumous, comparing favorably with standard drugs. This suggests their potential utility in developing new treatments for parasitic worm infections (Kumar & Sahoo, 2014).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and disposal.
Future Directions
This would involve discussing potential future research directions, such as further studies into the compound’s properties or applications, or modifications to its structure to enhance its properties.
properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(1H-benzimidazol-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9(21)17-15-18-10(8-23-15)6-14(22)16-7-13-19-11-4-2-3-5-12(11)20-13/h2-5,8H,6-7H2,1H3,(H,16,22)(H,19,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATPLZHGTJBJHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-acetamidothiazol-4-yl)acetamide |
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